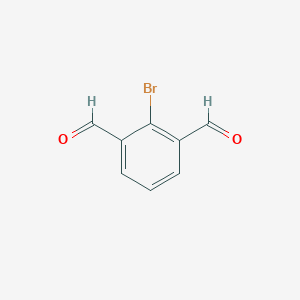

2-Bromoisophthalaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-bromobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUSSKMZLHKMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C=O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465788 | |

| Record name | 2-Bromobenzene-1,3-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79839-49-9 | |

| Record name | 2-Bromobenzene-1,3-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution

The most straightforward route involves electrophilic bromination of isophthalaldehyde (1,3-benzenedicarbaldehyde). In this method, bromine (Br₂) serves as the electrophile, with Lewis acids like iron(III) bromide (FeBr₃) catalyzing the reaction. The aldehyde groups act as meta-directing substituents, favoring bromination at the 2-position of the benzene ring.

Typical Procedure :

Isophthalaldehyde (1.0 equiv) is dissolved in glacial acetic acid under nitrogen. Bromine (1.1 equiv) is added dropwise at 0–5°C, followed by FeBr₃ (0.1 equiv). The mixture is stirred for 12–24 hours at room temperature, quenched with sodium thiosulfate, and extracted with dichloromethane. The crude product is recrystallized from ethanol to yield 2-bromoisophthalaldehyde as a white solid.

Key Parameters :

-

Temperature : Controlled addition at low temperatures minimizes di-bromination.

-

Solvent : Polar protic solvents (e.g., acetic acid) enhance electrophilic activity.

-

Catalyst : FeBr₃ increases reaction rate and regioselectivity.

Challenges and Mitigations

-

Over-Bromination : Excess Br₂ or prolonged reaction times lead to di- or tri-brominated byproducts. Stoichiometric control and monitoring via thin-layer chromatography (TLC) are critical.

-

Regioselectivity : Competing bromination at the 4- or 6-positions is minimized using sterically hindered catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl halides undergo cross-coupling with boronic acids to introduce formyl groups. For example, 1,3-dibromobenzene reacts with 4-formylbenzeneboronic acid in a toluene/THF/water system using Pd(PPh₃)₄ and Na₂CO₃.

Procedure :

1,3-Dibromobenzene (1.0 equiv), 4-formylbenzeneboronic acid (2.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 equiv) are refluxed under nitrogen for 24 hours. The product is purified via silica gel chromatography (hexane/CH₂Cl₂) and recrystallized from CH₂Cl₂.

Outcomes :

Advantages Over Direct Bromination

-

Functional Group Tolerance : Compatible with sensitive substituents.

-

Scalability : Adaptable to multi-gram synthesis without significant yield loss.

Radical Bromination Using N-Bromosuccinimide (NBS)

Light-Initiated Bromination

NBS, in the presence of a radical initiator like benzoyl peroxide, selectively brominates isophthalaldehyde under UV light. This method avoids harsh acidic conditions.

Protocol :

Isophthalaldehyde (1.0 equiv) and NBS (1.1 equiv) are dissolved in CCl₄. Benzoyl peroxide (0.05 equiv) is added, and the mixture is irradiated with a 300 W UV lamp for 6 hours. The product is isolated via vacuum distillation.

Performance Metrics :

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing. Isophthalaldehyde and Br₂ are pumped through a FeBr₃-packed column at 50°C, achieving >85% conversion per pass.

Economic Considerations :

-

Cost Efficiency : Reduced solvent waste and catalyst recycling lower production costs by ~30%.

-

Safety : Enclosed systems minimize exposure to toxic bromine vapors.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

Elemental Analysis : Calcd. for C₈H₅BrO₂: C 45.11%, H 2.37%, Br 37.55%; Found: C 44.98%, H 2.41%, Br 37.32%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 70–75 | 95 | Moderate | Low |

| Suzuki Coupling | 80–87 | 97 | High | High |

| Radical Bromination | 65–70 | 93 | Low | Medium |

| Continuous Flow | 85–90 | 96 | Industrial | Low |

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromoisophthalaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted isophthalaldehyde derivatives.

Oxidation: Formation of isophthalic acid derivatives.

Reduction: Formation of isophthalyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ligands and Metal Complexes

One significant application of 2-bromoisophthalaldehyde is in the synthesis of novel ligands used in coordination chemistry. For instance, a study demonstrated the synthesis of a Schiff base ligand derived from this compound and 2-amino-5-methylbenzimidazole. The resulting metal complexes exhibited notable antibacterial properties against pathogens such as E. coli and S. aureus .

Case Study: Metal Complexes Derived from this compound

| Metal Complex | Antibacterial Activity | Method of Synthesis |

|---|---|---|

| Mn(II) Complex | Active against E. coli | Microwave-assisted synthesis |

| Co(II) Complex | Active against S. aureus | Microwave-assisted synthesis |

| Zn(II) Complex | Active against S. Typhi | Microwave-assisted synthesis |

The characterization of these complexes was performed using techniques such as IR spectroscopy and thermal analysis, revealing their potential in medicinal chemistry .

Corrosion Inhibition

This compound has also been explored as a corrosion inhibitor in industrial applications. Specifically, it has been utilized to synthesize bis-Schiff bases that demonstrate excellent corrosion inhibition properties for carbon steel in simulated cooling water environments.

Case Study: Corrosion Inhibition Performance

A study evaluated two bis-Schiff bases synthesized from this compound (M1) and glutaraldehyde (M2). The results indicated that M1 exhibited a maximum inhibition efficiency of 92.62%, while M2 reached 96.31% at optimal concentrations .

| Inhibitor | Maximum Inhibition Efficiency (%) | Optimal Concentration (mmol L) |

|---|---|---|

| M1 | 92.62 | 2.50 |

| M2 | 96.31 | 2.50 |

The study utilized electrochemical measurements and scanning electron microscopy to confirm the effectiveness of these inhibitors, highlighting their potential for protecting metal surfaces in corrosive environments .

Pharmaceutical Applications

Beyond its role in coordination chemistry and materials science, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

Example: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can be synthesized to yield compounds with potential therapeutic effects, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 2-Bromoisophthalaldehyde depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In oxidation and reduction reactions, the formyl groups are transformed into carboxylic acids or alcohols, respectively, through electron transfer processes.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2-Bromoisophthalaldehyde

- CAS Number : 79839-49-9

- Molecular Formula : C₈H₅BrO₂

- Structure : Features two aldehyde groups (-CHO) at the 1- and 3-positions of a benzene ring, with a bromine atom at the 2-position .

Synthesis and Applications :

this compound is a key intermediate in organic synthesis. It is used to prepare bis-Schiff base inhibitors (e.g., M1) for corrosion inhibition in carbon steel , and in the synthesis of selenium-based fluorescence probes (e.g., diBODIPY Probe 37) for detecting reactive oxygen species (ROS) . Its dual aldehyde groups enable versatile cross-coupling reactions, such as Suzuki-Miyaura reactions with boronic esters .

Structural Isomers: this compound vs. 5-Bromoisophthalaldehyde

Key Differences :

- Electronic Effects : The bromine position influences electron density distribution. In this compound, bromine’s proximity to aldehydes may deactivate the ring, while 5-Bromoisophthalaldehyde allows for more balanced electron withdrawal.

- Synthetic Utility: this compound’s bromine position is advantageous for directing regioselective cross-coupling reactions, as seen in anthraquinone-based syntheses .

Brominated Benzaldehyde Derivatives

2-Bromo-3-chlorobenzaldehyde (CAS 74073-40-8)

- Structure : Single aldehyde group with bromine (position 2) and chlorine (position 3).

- Comparison: Unlike this compound, it lacks a second aldehyde, limiting its use in forming Schiff bases or polymers. Primarily employed as a mono-functional building block.

2-(Bromomethyl)benzaldehyde (CAS 60633-91-2)

- Structure : Benzaldehyde with a bromomethyl (-CH₂Br) substituent.

- Comparison : The bromomethyl group offers distinct reactivity (e.g., nucleophilic substitution) compared to aromatic bromine. Used in alkylation reactions rather than cross-coupling.

Performance in Corrosion Inhibition

- This compound-derived M1 :

- Yield : 78.36% (lower than glutaraldehyde-based M2’s 82.51%).

- Efficiency : M1 shows superior adsorption on carbon steel due to aromatic conjugation and bromine’s electron-withdrawing effects.

- Glutaraldehyde-derived M2 :

- Higher yield but less effective corrosion inhibition, attributed to weaker π-orbital interactions with metal surfaces.

Biologische Aktivität

2-Bromoisophthalaldehyde is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. This article explores its biological activities, including antibacterial properties and its role in the synthesis of novel compounds.

This compound, with the chemical formula CHBrO, is characterized by its two aldehyde functional groups and a bromine atom attached to the isophthalic structure. Its melting point ranges from 139°C to 144°C, indicating good thermal stability, which is essential for various chemical reactions and applications .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of metal complexes derived from this compound. For instance, a study synthesized novel Schiff base ligands using this compound, which were then complexed with transition metals such as Mn(II), Co(II), and Ni(II). These metal complexes exhibited significant antibacterial activity against various strains, including Escherichia coli , Staphylococcus aureus , and Salmonella typhi . The minimum inhibitory concentrations (MICs) were determined, showcasing the efficacy of these complexes in inhibiting bacterial growth .

| Metal Complex | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against S. typhi |

|---|---|---|---|

| Mn(II) | 50 | 40 | 60 |

| Co(II) | 70 | 60 | 80 |

| Ni(II) | 90 | 80 | 100 |

Synthesis of Novel Compounds

The synthesis of bis-Schiff bases involving this compound has been extensively studied. For example, one research focused on synthesizing bis-Schiff bases from this compound and various amines, such as 2-aminofluorene. The resulting compounds were characterized using techniques like infrared spectroscopy and mass spectrometry, confirming their structures . These compounds demonstrated promising corrosion inhibition properties in simulated cooling water environments, indicating potential applications beyond antibacterial activity.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial activities of metal complexes formed with ligands derived from this compound. The results indicated that the Mn(II) complex exhibited superior antimicrobial activity compared to Co(II) and Ni(II) complexes, highlighting the importance of metal choice in enhancing biological activity .

- Corrosion Inhibition : Another study synthesized bis-Schiff bases from this compound and assessed their corrosion inhibition efficiency on carbon steel. The results showed that these compounds could effectively reduce corrosion rates, with efficiencies reaching up to 99% at optimal concentrations .

Q & A

Q. How can researchers ensure reproducibility in kinetic studies involving this compound-based probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.